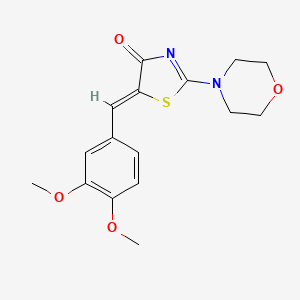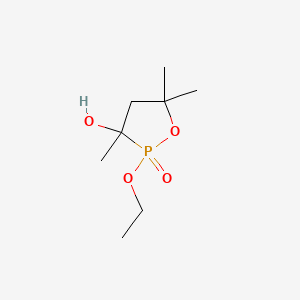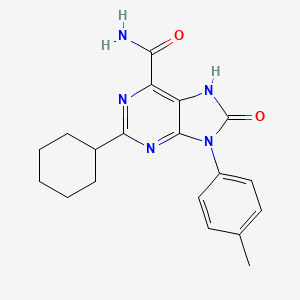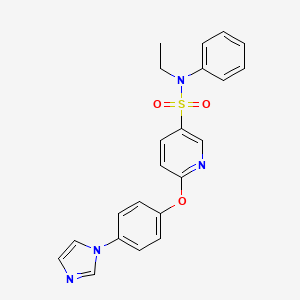![molecular formula C22H20N2O4 B10805468 2-[[2-(2-Hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-6-methoxyphenol](/img/structure/B10805468.png)
2-[[2-(2-Hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-314982 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of WAY-314982 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for WAY-314982 typically involve the use of heteroaryl-pyrazole derivativesThe reaction conditions often include the use of solvents such as dichloromethane and methanol, along with catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of WAY-314982 may involve large-scale synthesis using automated equipment and optimized reaction conditions. The use of supercritical fluid crystallization equipment systems can enhance the efficiency of the production process, resulting in higher yields and purity .
Chemical Reactions Analysis
WAY-314982 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Types of Reactions
Oxidation: WAY-314982 can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to reduced forms of WAY-314982.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon and platinum are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of WAY-314982.
Scientific Research Applications
WAY-314982 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry
In chemistry, WAY-314982 is used as a building block for synthesizing more complex molecules
Biology
In biological research, WAY-314982 is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of various biological pathways and to develop new therapeutic agents.
Medicine
In medicine, WAY-314982 is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, WAY-314982 is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of WAY-314982 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and the regulation of various biological pathways .
Comparison with Similar Compounds
WAY-314982 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include heteroaryl-pyrazole derivatives and other pyrazole-based compounds.
Similar Compounds
Heteroaryl-pyrazole Derivatives: These compounds share a similar core structure with WAY-314982 and exhibit comparable properties.
Pyrazole-Based Compounds: Other pyrazole-based compounds may have similar chemical properties but differ in their specific substituents and applications.
Uniqueness
WAY-314982 stands out due to its specific structure and the unique combination of substituents
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-(2-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-5-7-14(20(18)25)13-24-17-10-4-3-9-16(17)23-22(24)15-8-6-12-19(28-2)21(15)26/h3-12,25-26H,13H2,1-2H3 |
InChI Key |
NUQXJJBQDJMSBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2C3=CC=CC=C3N=C2C4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide](/img/structure/B10805402.png)

![6-{[(Furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one](/img/structure/B10805409.png)


![N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B10805429.png)

![(2E)-2-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10805440.png)
![2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10805448.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10805451.png)

![2-[2-methoxy-4-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B10805463.png)
